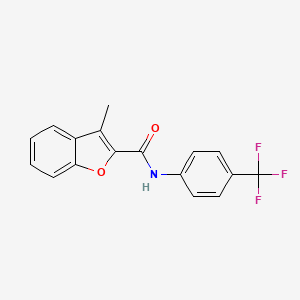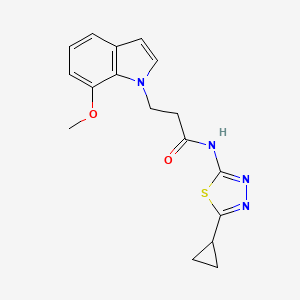![molecular formula C18H21N3O3 B10980045 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10980045.png)
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an indole moiety, and a propanamide chain. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Coupling with Indole Moiety: The indole moiety can be coupled with the oxazole derivative through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophilic Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: It may have therapeutic potential in treating diseases, such as cancer, inflammation, and neurological disorders, due to its unique structural features.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby reducing disease symptoms.
類似化合物との比較
Similar Compounds
- 3-methoxy-1,2-oxazol-5-yl)methanamine
- 3-methoxyisoxazol-5-yl)methanamine
- 3-METH0XY-1, 2-OXAZOL-5-YDMETHANAMINE
Uniqueness
Compared to similar compounds, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its indole moiety, in particular, is known for its importance in medicinal chemistry, contributing to the compound’s potential therapeutic applications.
特性
分子式 |
C18H21N3O3 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1-propan-2-ylindol-4-yl)propanamide |
InChI |
InChI=1S/C18H21N3O3/c1-12(2)21-10-9-14-15(5-4-6-16(14)21)19-17(22)8-7-13-11-18(23-3)20-24-13/h4-6,9-12H,7-8H2,1-3H3,(H,19,22) |
InChIキー |
JHVZKUNYPSGIOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B10979980.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B10979986.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10979995.png)
![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10980000.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-fluorobenzamide](/img/structure/B10980006.png)
methanone](/img/structure/B10980010.png)
![N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine](/img/structure/B10980024.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10980029.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10980032.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide](/img/structure/B10980034.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980044.png)
![2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10980046.png)